molecular formula C17H14O3 B12920499 (E)-2-(4-Methoxybenzylidene)-5-methylbenzofuran-3(2H)-one

(E)-2-(4-Methoxybenzylidene)-5-methylbenzofuran-3(2H)-one

Cat. No.: B12920499
M. Wt: 266.29 g/mol
InChI Key: NPBIMCNSCIKCAV-MHWRWJLKSA-N
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Description

(E)-2-(4-Methoxybenzylidene)-5-methylbenzofuran-3(2H)-one is an organic compound that belongs to the class of benzofurans. Benzofurans are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound features a methoxybenzylidene group attached to a methylbenzofuran core, which may contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(4-Methoxybenzylidene)-5-methylbenzofuran-3(2H)-one typically involves the condensation of 4-methoxybenzaldehyde with 5-methylbenzofuran-3(2H)-one. This reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(4-Methoxybenzylidene)-5-methylbenzofuran-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce benzyl derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: May be used in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of (E)-2-(4-Methoxybenzylidene)-5-methylbenzofuran-3(2H)-one would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • (E)-2-(4-Hydroxybenzylidene)-5-methylbenzofuran-3(2H)-one
  • (E)-2-(4-Chlorobenzylidene)-5-methylbenzofuran-3(2H)-one
  • (E)-2-(4-Nitrobenzylidene)-5-methylbenzofuran-3(2H)-one

Uniqueness

(E)-2-(4-Methoxybenzylidene)-5-methylbenzofuran-3(2H)-one is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group may enhance the compound’s ability to interact with biological targets, potentially leading to more potent effects compared to similar compounds.

Properties

Molecular Formula

C17H14O3

Molecular Weight

266.29 g/mol

IUPAC Name

(2E)-2-[(4-methoxyphenyl)methylidene]-5-methyl-1-benzofuran-3-one

InChI

InChI=1S/C17H14O3/c1-11-3-8-15-14(9-11)17(18)16(20-15)10-12-4-6-13(19-2)7-5-12/h3-10H,1-2H3/b16-10+

InChI Key

NPBIMCNSCIKCAV-MHWRWJLKSA-N

Isomeric SMILES

CC1=CC2=C(C=C1)O/C(=C/C3=CC=C(C=C3)OC)/C2=O

Canonical SMILES

CC1=CC2=C(C=C1)OC(=CC3=CC=C(C=C3)OC)C2=O

Origin of Product

United States

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